3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Overview
Description
3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is a chemical compound with the empirical formula C14H14O4 . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one and its derivatives has been reported in the literature . For instance, a re-examination of cuticular components of Heliotropium filifolium allowed the isolation of four new compounds, including 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one .Molecular Structure Analysis
The molecular structure of 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one can be represented by the SMILES stringO=C(O)C@@HCC[C@]1(OC2=O)C3=C2C=CC=C3
. The InChI code for this compound is 1S/C14H14O4/c15-12(16)9-5-7-14(8-6-9)11-4-2-1-3-10(11)13(17)18-14/h1-4,9H,5-8H2,(H,15,16)/t9-,14-
. Chemical Reactions Analysis
While specific chemical reactions involving 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one are not detailed in the search results, the compound is likely to participate in reactions typical of spiro compounds and isobenzofurans .Physical and Chemical Properties Analysis
3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is a solid substance . Its molecular weight is 239.74 . The compound’s InChI key isNTVMRTYGQNNOES-UHFFFAOYSA-N
.
Scientific Research Applications
1. Synthesis of Spiro[cyclohexane-1,1'-isobenzofuran]-Based Compounds
A study by Svennebring, Nilsson, and Larhed (2007) describes the synthesis of new spiro[cyclohexane-1,1'-isobenzofuran]-based compounds. These compounds were synthesized using palladium(0)-catalyzed 5-exo cyclization of cyclohexenyl o-halobenzyl ethers. The process was enhanced by controlled microwave heating, which improved both the product yield and reaction rate without compromising selectivity. This method demonstrates the potential for efficient production of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds in organic chemistry (Svennebring, Nilsson, & Larhed, 2007).
2. Synthesis of Dibenzo[b,d]pyran-6-ones
Hart et al. (1992) explored the preparation of spiro[2,5-cyclohexadiene-1,1′(3′H)-isobenzofuran]-3′-ones from metalled benzamides and 4,4-dimethoxycyclohexadienone. The rearrangement of these spirodienones under various conditions yielded substituted dibenzo[b,d]pyran-6-ones. This process showcases the versatility of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds in synthesizing complex chemical structures (Hart et al., 1992).
3. Creation of Dopamine Receptor Antagonists
Urban et al. (1999) reported the synthesis of a novel CNS agent, a spiro[cyclohex-1,1'-isobenzofuranyl] dopamine receptor antagonist. This synthesis involved a selective ketone reduction of 3'H-spiro[cyclohexane-1,1'-isobenzofuran]-4-one. The research highlights the pharmaceutical potential of these compounds in the development of treatments for central nervous system disorders (Urban et al., 1999).
4. Development of Central Nervous System Agents
Martin et al. (1981) synthesized 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives as analogues of 3-arylspiro[isobenzofuran-1(3H),4'-piperidines]. These compounds displayed significant antitetrabenazine activity, a property often associated with antidepressants. This study suggests the potential use of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds in developing new treatments for depression and other CNS disorders (Martin et al., 1981).
5. Synthesis of Sigma Ligands
Moltzen, Perregaard, and Meier (1995) investigated the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives as sigma ligands. Their research aimed to determine the structural factors governing affinity and selectivity for sigma 1 and sigma 2 binding sites, demonstrating the potential of these compounds in neuropharmacology and their role in modulating sigma receptors (Moltzen, Perregaard, & Meier, 1995).
6. Photoreactions with Alkenes
Nishio (1995) explored the photoreactions of isobenzofuran-1-thiones with alkenes, leading to the formation of spiro-thietanes and tricyclic isobenzofurans. This study contributes to understanding the chemical behavior of spiro[cyclohexane-1,1'-isobenzofuran]-based compounds under photochemical conditions, relevant in photochemistry and material science (Nishio, 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)12-4-2-1-3-10(12)9-15-13/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAULLRAUQXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=CC=CC=C3CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596020 | |
Record name | 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204192-41-6 | |
Record name | 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.